molecular formula C13H17FO3 B8001162 3-[2-(1,3-Dioxanyl)]-1-(3-fluorophenyl)-1-propanol

3-[2-(1,3-Dioxanyl)]-1-(3-fluorophenyl)-1-propanol

Cat. No.: B8001162
M. Wt: 240.27 g/mol
InChI Key: BRRYIYPNYFDTCF-UHFFFAOYSA-N
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Description

3-[2-(1,3-Dioxanyl)]-1-(3-fluorophenyl)-1-propanol is an organic compound featuring a 1,3-dioxane ring and a fluorophenyl group attached to a propanol backbone. This compound is of interest due to its unique structural properties, which make it a valuable subject in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(3-fluorophenyl)-1-propanol typically involves the following steps:

  • Formation of the 1,3-Dioxane Ring: : This can be achieved by reacting a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is often carried out in refluxing toluene with continuous removal of water using a Dean-Stark apparatus .

  • Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via a Grignard reaction. For instance, 3-fluorobenzylmagnesium chloride can be reacted with the intermediate 1,3-dioxane derivative to form the desired product.

  • Final Reduction Step: : The final step involves the reduction of the intermediate compound to yield this compound. Common reducing agents include lithium aluminum hydride or sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of more efficient purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically at the hydroxyl group, to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can further modify the compound, especially at the carbonyl group, using agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-[2-(1,3-Dioxanyl)]-1-(3-fluorophenyl)-1-propanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its fluorophenyl group is particularly interesting due to its ability to interact with biological targets in unique ways.

Medicine

In medicinal chemistry, this compound can be used to design and synthesize new pharmaceuticals. Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects.

Industry

In the materials science industry, the compound can be used to create new polymers and materials with specific properties, such as increased stability or enhanced mechanical strength.

Mechanism of Action

The mechanism by which 3-[2-(1,3-Dioxanyl)]-1-(3-fluorophenyl)-1-propanol exerts its effects depends on its interaction with molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(1,3-Dioxanyl)]-1-(2-fluorophenyl)-1-propanol
  • 3-[2-(1,3-Dioxanyl)]-1-(4-fluorophenyl)-1-propanol
  • 3-[2-(1,3-Dioxanyl)]-1-(3-chlorophenyl)-1-propanol

Uniqueness

Compared to its analogs, 3-[2-(1,3-Dioxanyl)]-1-(3-fluorophenyl)-1-propanol is unique due to the position of the fluorine atom on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and interaction with biological targets, making it a distinct and valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(3-fluorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO3/c14-11-4-1-3-10(9-11)12(15)5-6-13-16-7-2-8-17-13/h1,3-4,9,12-13,15H,2,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRYIYPNYFDTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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